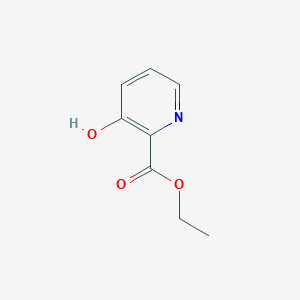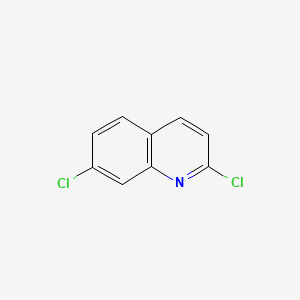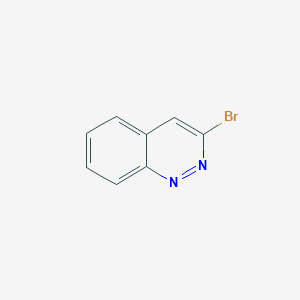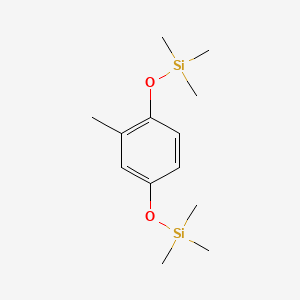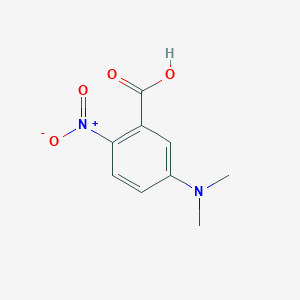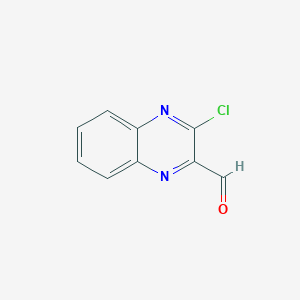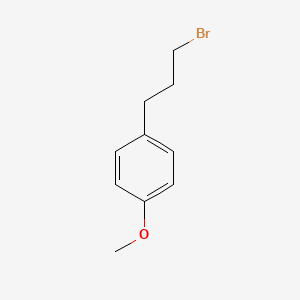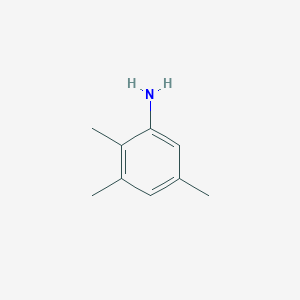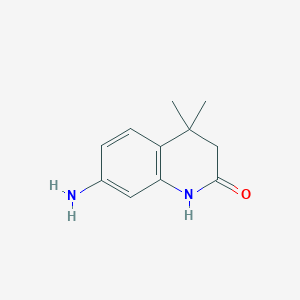
7-氨基-4,4-二甲基-3,4-二氢喹啉-2(1H)-酮
描述
科学研究应用
几何结构和抗菌活性
与喹啉衍生物相关的席夫碱超分子结构及其金属配合物的研究探索了它们的几何结构、热稳定性和抗菌活性。这些配合物表现出作为较大分子组装体的构建模块的潜力,并已针对多种细菌和真菌物种进行了抗菌活性测试。源自类似喹啉结构的配体充当一价三齿配体,对特定菌株的细菌和真菌表现出抗菌活性。此外,这些配合物已被研究用于其缓蚀性能,表明它们在材料科学和工程学中的应用 (El-Sonbati 等人,2016 年)。
在水性介质中的合成
在水性介质中通过一锅四组分缩合合成四氢喹啉衍生物突出了该方法的操作简单性和对环境的影响最小。此类方案通过减少溶剂使用并简化合成过程有助于绿色化学,这在制药和其他化学品的规模化生产中可能是有益的 (Siddekha 等人,2014 年)。
超分子组装体和发光
7-氨基-2,4-二甲基喹啉盐的超分子组装体及其各种阴离子对其发光性能的影响的研究突出了非共价相互作用在稳定晶体堆积和影响发光行为中的重要性。这些发现对新型发光材料的开发具有影响,这些材料可用于传感器、显示器和其他光电器件 (Su 等人,2012 年)。
抗氧化和抗癌活性
对含有离子酮单元的新型 7,8-二氢喹啉-5-(1H,4H,6H)-酮衍生物的合成研究揭示了有效的体外抗氧化活性。这表明在开发新的抗氧化剂以减轻氧化应激相关疾病方面具有潜在应用 (Fındık 等人,2012 年)。此外,已经合成并评估了 7-氨基-4-甲基喹啉-2(1H)-酮的衍生物的抗癌活性,表明这些化合物有望成为新癌症疗法的起点 (Kubica 等人,2018 年)。
安全和危害
属性
IUPAC Name |
7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQQQURDBNJWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560798 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
125089-59-0 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

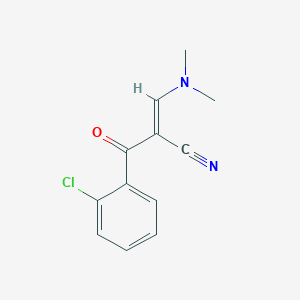

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
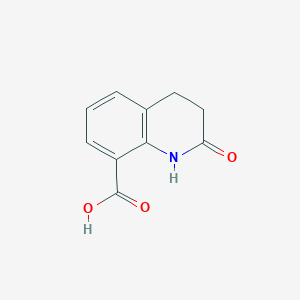
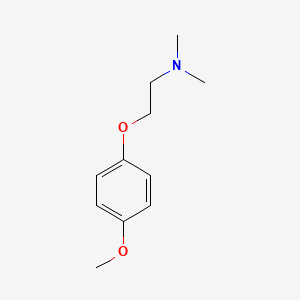
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
